
2-(Phenylethynyl)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenylethynyl)anthracene-9,10-dione is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. The structure of this compound consists of an anthracene core with a phenylethynyl group attached at the 2-position and carbonyl groups at the 9 and 10 positions.
準備方法
Synthetic Routes and Reaction Conditions
2-(Phenylethynyl)anthracene-9,10-dione can be synthesized through the Suzuki/Sonogashira cross-coupling reactions. The process involves the reaction of 2-bromoanthracene-9,10-dione with phenylacetylene in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions
2-(Phenylethynyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming anthracenediols.
Substitution: Electrophilic substitution reactions can occur at the phenylethynyl group or the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Anthracenediols.
Substitution: Halogenated or nitrated anthracene derivatives.
科学的研究の応用
2-(Phenylethynyl)anthracene-9,10-dione has a wide range of applications in scientific research:
Biology: Employed in fluorescence microscopy and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in organic light-emitting diodes (OLEDs) and as a dopant for organic semiconductors.
作用機序
The mechanism of action of 2-(Phenylethynyl)anthracene-9,10-dione is primarily based on its photophysical properties. Upon excitation by light, the compound undergoes electronic transitions that result in fluorescence emission. This property is exploited in various applications, such as fluorescence microscopy and OLEDs. The molecular targets and pathways involved include the interaction with light and the subsequent emission of photons .
類似化合物との比較
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Similar structure with two phenylethynyl groups at the 9 and 10 positions.
2-Chloro-9,10-diphenylanthracene: A chlorinated derivative used as a fluorescent dye.
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid: An anthracene derivative with benzoic acid groups.
Uniqueness
2-(Phenylethynyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring high fluorescence quantum yields and stability under various conditions .
特性
CAS番号 |
83790-93-6 |
|---|---|
分子式 |
C22H12O2 |
分子量 |
308.3 g/mol |
IUPAC名 |
2-(2-phenylethynyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H12O2/c23-21-17-8-4-5-9-18(17)22(24)20-14-16(12-13-19(20)21)11-10-15-6-2-1-3-7-15/h1-9,12-14H |
InChIキー |
HHBMLGABQLUZTO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


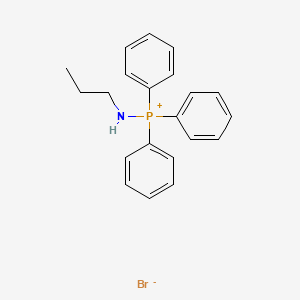

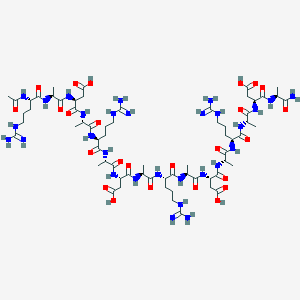
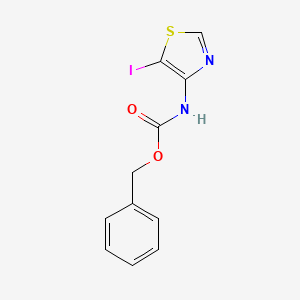
![1-(2-Aminobenzo[d]thiazol-7-yl)ethanone](/img/structure/B13142791.png)
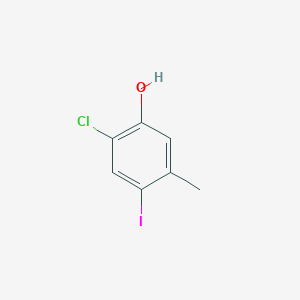
![N-[[(5S)-2-oxo-3-(5-pyridin-4-ylpyridin-2-yl)-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13142810.png)


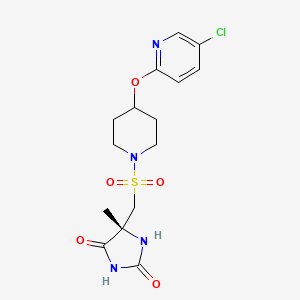


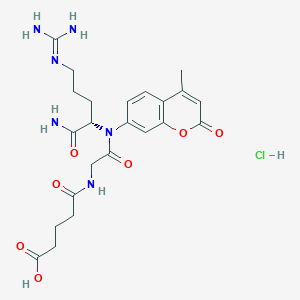
![Benzoicacid,4-[1-(aminomethyl)ethenyl]-,methylester](/img/structure/B13142850.png)
